Erythro-Mea can be derived from natural sources or synthesized through chemical methods. It is found in various biological tissues, particularly in the nervous system and immune cells. The compound is synthesized through specific metabolic pathways involving serine and palmitoyl-CoA.
Erythro-Mea falls under the classification of:
The synthesis of Erythro-Mea can be accomplished through several methods. A practical approach involves the use of vinylepoxide as a precursor. The synthesis typically includes:
The process requires careful control of reaction conditions to ensure high selectivity and yield. The synthesis may also involve purification steps such as chromatography to isolate the desired product from by-products.
Erythro-Mea is characterized by its long hydrocarbon chain and an amino alcohol functional group. Its stereochemistry is defined by specific configurations at the chiral centers.
This structure contributes to its amphipathic nature, allowing it to interact with lipid bilayers effectively.
Erythro-Mea participates in various biochemical reactions, including:
The reactivity of Erythro-Mea is influenced by its functional groups, which allow it to engage in nucleophilic attacks and participate in lipid metabolism pathways.
Erythro-Mea exerts its biological effects primarily through its role as a precursor for sphingosine 1-phosphate. This molecule is involved in numerous signaling pathways that regulate:
Studies indicate that alterations in Erythro-Mea levels can impact cellular functions significantly, contributing to conditions such as cancer and inflammatory diseases .
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural determination.
Erythro-Mea has several applications in scientific research:
Research continues into the therapeutic implications of manipulating Erythro-Mea levels in various diseases, highlighting its importance in both basic and applied sciences.
Erythro-MEA (ethyl-α′-methyl-4,4′-dihydroxybibenzyl) is a synthetic stilbenoid derivative characterized by a 1,2-diphenylethane backbone with hydroxyl groups at the para positions (C4 and C4′) and an ethyl group substituted at the α′-carbon [10]. The prefix "erythro" denotes its specific relative stereochemistry, where the two bulky substituents (ethyl and methyl groups) reside on opposite sides of the ethane bond. This configuration creates a diastereomeric relationship with its threo counterpart, where substituents are on the same side. The erythro configuration imposes distinct conformational constraints influencing molecular recognition [10].
Pharmacologically, erythro-MEA functions as a selective estrogen receptor modulator (SERM). Its bibenzyl core allows structural mimicry of endogenous estrogens like estradiol, facilitating binding to estrogen receptors (ERα and ERβ). However, the ethyl and methyl substitutions modulate receptor binding affinity and transcriptional activity, leading to tissue-specific agonist or antagonist effects. Studies indicate its binding induces conformational changes in the receptor ligand-binding domain, altering co-regulator recruitment and downstream gene expression profiles [1] [7]. Unlike simpler stilbenes (e.g., resveratrol), its dihydrobibenzyl structure confers metabolic stability against oxidation while retaining phenolic functionality crucial for receptor interaction [10].
Table 1: Key Chemical Characteristics of Erythro-MEA
Property | Description |
---|---|
IUPAC Name | 1-(4-Hydroxyphenyl)-2-(4-hydroxy-3-ethylphenyl)-1-methylpropane (Erythro isomer) |
Molecular Formula | C₁₈H₂₂O₂ |
Core Structure | Bibenzyl (1,2-Diphenylethane) |
Key Substituents | -OH (C4, C4′); -CH₃ (C1); -CH₂CH₃ (Cα′) |
Stereochemistry | Erythro (Threo isomer exists) |
Pharmacological Class | Selective Estrogen Receptor Modulator (SERM) |
Erythro-MEA belongs to a lineage of synthetic estrogens derived from hexoestrol, a non-steroidal estrogen first synthesized in the 1930s. Hexoestrol itself emerged from efforts to identify orally active, cheaper alternatives to natural estrogens like estrone. Its discovery stemmed from the observation that certain diethylstilbestrol (DES) analogs exhibited potent estrogenic activity [1] [7]. Researchers systematically modified the DES structure, leading to hexoestrol, characterized by its saturated ethane bridge (contrasted with DES's unsaturated ethylene bridge). This saturation introduced the possibility of stereoisomers (meso and dl-forms), with the meso form exhibiting superior estrogenic potency [1].
The exploration of hexoestrol derivatives, including ethyl-substituted analogs like erythro-MEA, was driven by key scientific questions:
This historical trajectory positioned erythro-MEA as a critical chemical probe for dissecting ER pharmacology beyond the initial generation of synthetic estrogens like DES and hexoestrol.
Erythro-MEA is defined within the broader chemical class of ethyl-α′-methyl-4,4′-dihydroxybibenzyls. This class shares the fundamental bibenzyl skeleton (C₆H₅-CH₂-CH₂-C₆H₅) with specific modifications:
The defining characteristic of erythro-MEA within this class is its stereochemistry at the Cα-Cα′ bond. The ethyl-α′-methyl-4,4′-dihydroxybibenzyl scaffold possesses two chiral centers (Cα and Cα′), generating three stereoisomers:
Table 2: Stereoisomers of Ethyl-α′-Methyl-4,4′-Dihydroxybibenzyl Compounds
Stereoisomer Designation | Relative Configuration | Chirality (Cα, Cα′) | Key Structural Feature |
---|---|---|---|
meso | Symmetric | R,S (or S,R) | Internal plane of symmetry; substituents are meso |
dl-Erythro (rac-1) | Erythro | R,R + S,S | Bulky groups (ethyl, methyl) antiperiplanar (opposite) |
dl-Threo (rac-2) | Threo | R,S + S,R | Bulky groups (ethyl, methyl) synperiplanar (same side) |
Erythro-MEA specifically refers to the rac-1 (dl-erythro) stereoisomer mixture of ethyl-α′-methyl-4,4′-dihydroxybibenzyl. The erythro configuration imposes a distinct extended conformation compared to the potentially more folded threo form, significantly impacting how the molecule docks within the hydrophobic cavity of the ER and interacts with specific amino acid side chains. This stereochemical distinction underlies its unique biological profile compared to its threo counterpart and the meso form of simpler bibenzyls like hexoestrol [10].
Erythro-MEA's significance extends beyond its historical role as a synthetic estrogen analog. It serves as a precision tool for investigating fundamental mechanisms of estrogen signaling and its modulation in physiological and pathological contexts:
In essence, erythro-MEA remains a valuable chemical probe due to its defined stereochemistry and specific substitution pattern, enabling researchers to dissect the complex interplay between estrogen receptor structure, ligand conformation, and diverse biological outcomes.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7